5-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide
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Overview
Description
5-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide is a complex organic compound that features a pyrazole and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and pyridazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include bromine for bromination, various amines for amination, and furamide derivatives for the final coupling step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
5-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
5-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide is unique due to its specific combination of pyrazole and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15BrN6O2 |
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Molecular Weight |
391.22g/mol |
IUPAC Name |
5-bromo-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15BrN6O2/c1-10-6-9-22(21-10)14-5-4-13(19-20-14)17-7-8-18-15(23)11-2-3-12(16)24-11/h2-6,9H,7-8H2,1H3,(H,17,19)(H,18,23) |
InChI Key |
IQBOGHOYAOXFPO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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